molecular formula C9H10FNO2S B2573018 4-(Cyclopropylsulfonyl)-2-fluoroaniline CAS No. 1147558-09-5

4-(Cyclopropylsulfonyl)-2-fluoroaniline

Cat. No.: B2573018
CAS No.: 1147558-09-5
M. Wt: 215.24
InChI Key: MOTPVTWZOVUFKZ-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfonyl)-2-fluoroaniline is an organic compound characterized by the presence of a cyclopropylsulfonyl group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylsulfonyl)-2-fluoroaniline typically involves the following steps:

    Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-fluoronitrobenzene.

    Reduction of Nitro Group: The nitro group in 2-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-fluoroaniline.

    Sulfonylation: 2-fluoroaniline is then reacted with cyclopropylsulfonyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinonoid structures.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Cyclopropylsulfide derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylsulfonyl)-2-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfonyl)-2-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group can form covalent bonds with active site residues, while the fluorine atom can participate in hydrogen bonding or electrostatic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)-2-fluoroaniline
  • 4-(Ethylsulfonyl)-2-fluoroaniline
  • 4-(Cyclopropylsulfonyl)-2-chloroaniline

Comparison:

  • 4-(Cyclopropylsulfonyl)-2-fluoroaniline is unique due to the presence of both a cyclopropylsulfonyl group and a fluorine atom, which confer distinct electronic and steric properties compared to its analogs.
  • The cyclopropyl group introduces ring strain, affecting the compound’s reactivity and binding affinity.
  • The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Properties

IUPAC Name

4-cyclopropylsulfonyl-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTPVTWZOVUFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147558-09-5
Record name 4-(cyclopropanesulfonyl)-2-fluoroaniline
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